4-chloro-N-(2-benzyloxyethyl)aniline
Description
4-Chloro-N-(2-benzyloxyethyl)aniline is an aromatic amine derivative featuring a chloro substituent at the para position of the aniline ring and a 2-benzyloxyethyl group attached to the nitrogen atom. For instance, alkylation of aniline derivatives with benzyl halides (e.g., benzyl chloride) in the presence of phase-transfer catalysts like tetrabutylammonium bromide (TEBABr) is a common method for introducing benzyl-containing substituents . The benzyloxyethyl group likely enhances solubility in organic solvents and modulates electronic properties, which may influence reactivity in further derivatization or coordination chemistry.
Properties
Molecular Formula |
C15H16ClNO |
|---|---|
Molecular Weight |
261.74 g/mol |
IUPAC Name |
4-chloro-N-(2-phenylmethoxyethyl)aniline |
InChI |
InChI=1S/C15H16ClNO/c16-14-6-8-15(9-7-14)17-10-11-18-12-13-4-2-1-3-5-13/h1-9,17H,10-12H2 |
InChI Key |
UPBBUKZNRQADQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCNC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their properties:
Electronic and Reactivity Trends
- Electron-Withdrawing Groups (EWGs): Compounds like 4-chloro-N-(4-nitrophenyl)aniline exhibit reduced electron density at the nitrogen due to the nitro group, favoring electrophilic substitution at meta positions.
- Schiff Base Derivatives: Schiff bases (e.g., 4-CNMBA) demonstrate enhanced corrosion inhibition due to delocalized π-electrons and adsorption on metal surfaces. The benzyloxyethyl group may similarly enhance surface adhesion in such applications .
- Biological Activity: Chloro-substituted Schiff bases (e.g., pyridyl derivatives) show notable antimicrobial activity, attributed to the chloro group's electronegativity and the imine's ability to disrupt microbial membranes .
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